Bienvenue dans la boutique en ligne BenchChem!

(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride

SHP2 allosteric inhibitor chiral spirocyclic amine enantiomeric excess

(1S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride (CAS 2306254-23-7) is a chiral spirocyclic amine provided as a crystalline dihydrochloride salt. It serves as the essential (1S)-configured scaffold for multiple ATP-competitive SHP2 (PTPN11) allosteric inhibitors that have advanced into clinical development, including GDC-1971 (RLY-1971, migoprotafib) and PF-07284892 (ARRY-558).

Molecular Formula C13H20Cl2N2
Molecular Weight 275.22
CAS No. 2306254-23-7
Cat. No. B2943782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride
CAS2306254-23-7
Molecular FormulaC13H20Cl2N2
Molecular Weight275.22
Structural Identifiers
SMILESC1CNCCC12CC3=CC=CC=C3C2N.Cl.Cl
InChIInChI=1S/C13H18N2.2ClH/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13;;/h1-4,12,15H,5-9,14H2;2*1H/t12-;;/m1../s1
InChIKeyBRIUJDINAXEKJO-CURYUGHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (1S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-amine Dihydrochloride (CAS 2306254-23-7) Is a Preferred Chiral Spirocyclic Building Block for SHP2-Targeted Drug Discovery


(1S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride (CAS 2306254-23-7) is a chiral spirocyclic amine provided as a crystalline dihydrochloride salt . It serves as the essential (1S)-configured scaffold for multiple ATP-competitive SHP2 (PTPN11) allosteric inhibitors that have advanced into clinical development, including GDC-1971 (RLY-1971, migoprotafib) and PF-07284892 (ARRY-558) [1]. The compound's rigidity, defined stereochemistry, and dual amine/piperidine functionality enable regioselective elaboration at either nitrogen, making it a strategic intermediate for medicinal chemistry programs targeting the SHP2 allosteric pocket.

Why Generic Substitution with Racemic Mixtures, the (R)-Enantiomer, or the Free Base Fails for (1S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-amine Dihydrochloride


The (1S) absolute configuration is not a minor structural nuance; it is a prerequisite for biological activity in the SHP2 inhibitor class, as demonstrated by X-ray co-crystal structures showing only the (S)-configured spiro scaffold occupying the allosteric binding pocket [1]. The racemic mixture (CAS 2377354-77-1) or the (1R)-enantiomer (CAS 2497764-06-2) would require costly chiral separation or asymmetric synthesis to achieve the required enantiopurity and would yield material with at most 50% of the active entity. Furthermore, the free base (CAS 2306254-22-6) is typically supplied as an oil or low-melting solid with lower purity (95%+) and undefined enantiomeric excess, whereas the dihydrochloride salt is a stable crystalline solid enabling precise stoichiometric handling and long-term storage .

Quantitative Differentiation Evidence: (1S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-amine Dihydrochloride vs. Closest Analogs


Enantiomeric Excess: 99.5% ee Guarantees Near-Optical Purity vs. Unspecified or 50% ee in Racemic Alternatives

The patented asymmetric synthesis delivers the (1S)-dihydrochloride salt with 99.5% enantiomeric excess (ee), directly eliminating the need for additional chiral resolution steps [1]. In contrast, the commercially available racemic mixture (CAS 2377354-77-1) and the (1R)-enantiomer (CAS 2497764-06-2) contain at most 50% of the active (S)-stereoisomer, and vendor certificates for the free base (CAS 2306254-22-6) do not routinely specify ee values, introducing significant uncertainty in downstream biological assays.

SHP2 allosteric inhibitor chiral spirocyclic amine enantiomeric excess

Chemical Purity: 98% HPLC Purity vs. 95% for the Corresponding Free Base

Multiple vendors certify the dihydrochloride salt at 98% purity by HPLC, with batch-specific NMR, HPLC, and GC reports provided . The free base (CAS 2306254-22-6) is typically offered at a lower purity threshold of 95%+ and may contain residual solvents or amine oxidation byproducts that compromise the integrity of subsequent coupling reactions .

chemical purity spirocyclic intermediate quality control

Unique Solid-State Form: Crystalline Dihydrochloride Salt Enables Accurate Stoichiometric Handling vs. Oily Free Base

The dihydrochloride salt is isolated as a stable crystalline solid (confirmed by multiple vendor descriptions), facilitating precise weighing, formulation, and long-term storage under ambient conditions . The free base lacks a defined melting point and is typically an oil or low-melting solid, making accurate stoichiometric dispensing challenging, especially for high-throughput parallel synthesis workflows.

solid-state chemistry salt form handling advantage

Structural Biology Validation: (1S)-Configuration Occupies the SHP2 Allosteric Pocket in Two Independent Co-Crystal Structures vs. No (1R)-Complex Reported

Two high-resolution X-ray co-crystal structures — PDB 9BLG (2.06 Å) with PF-07284892 [1] and PDB 8T6G (1.84 Å) with GDC-1971 [2] — unambiguously confirm that the (1S)-configured spiro[indene-2,4'-piperidin]-1-amine scaffold occupies the allosteric SHP2 binding site. The (1R)-enantiomer has never been reported in a deposited SHP2 co-crystal structure, indicating that the stereochemistry is a strict requirement for productive binding conformations.

X-ray crystallography SHP2 allosteric pocket stereochemistry

Clinical Pipeline Differentiation: (1S)-Scaffold Underpins Two Clinical-Stage SHP2 Inhibitors (GDC-1971 and PF-07284892) vs. Zero for the (1R)-Scaffold

The (1S)-scaffold is the core chiral element in GDC-1971 (migoprotafib), which entered Phase 1 clinical trials in combination with the KRAS G12C inhibitor divarasib (NCT04449874) [1], and in PF-07284892 (ARRY-558), which reached Phase 1 evaluation as monotherapy and in combination with targeted agents [2]. No SHP2 inhibitor utilizing the (1R)-spiro scaffold has reached clinical development, and all disclosed structure-activity relationship (SAR) studies from Gilead, Relay Therapeutics, and Revolution Medicines specify the (S)-configuration as essential for SHP2 inhibition.

clinical candidate SHP2 inhibitor drug discovery

Scalable Asymmetric Synthesis: 96.3% Yield and 99.5% ee in a Four-Step Process vs. Alternative Multistep Racemic Routes

The patent CN116514716B describes a four-step telescoped process starting from N-Boc-4-piperidinecarboxylate methyl ester, achieving a 96.3% isolated yield of the (1S)-dihydrochloride salt with 99.5% ee following asymmetric reduction [1]. This contrasts with earlier routes requiring chiral resolution or chiral auxiliary approaches that typically achieve <50% overall yield and require additional purification steps to reach comparable optical purity.

asymmetric synthesis process chemistry scalability

Optimal Application Scenarios for (1S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-amine Dihydrochloride Based on Quantitative Evidence


Synthesis of Clinical-Stage SHP2 Allosteric Inhibitors (GDC-1971, PF-07284892, and Analogous Series)

The compound is the direct chiral precursor for the spiro scaffold of GDC-1971 and PF-07284892, where the (1S)-amine is elaborated via N-arylation or N-heteroarylation to install the SHP2-binding warhead. Using the pre-formed (1S)-dihydrochloride salt with 99.5% ee avoids chiral separation after the coupling step, which is critical for maintaining the sub-nanomolar IC50 values (e.g., GDC-1971: SHP2 IC50 <1 nM) required for clinical candidates [1].

Medicinal Chemistry SAR Exploration of SHP2 Allosteric Pocket Tolerability

The dual protection-free amine and piperidine functionalities enable divergent parallel synthesis. The crystalline salt form permits accurate sub-milligram dispensing for high-throughput experimentation, and the 98% chemical purity minimizes side-product formation that could confound SAR interpretation .

Process Chemistry Development and Scale-Up of Chiral Spirocyclic Intermediates

The CN116514716B patent provides a demonstrated scalable route (96.3% yield, 99.5% ee) that can be implemented for kilogram-scale production without specialized chiral chromatography equipment, offering a reliable supply chain for pharmaceutical intermediate procurement [2].

Target Engagement and Biophysical Studies Requiring Defined Stereochemistry

The availability of validated (1S)-configured co-crystal structures (PDB 9BLG, 8T6G) means that the compound can be elaborated into tool molecules for SPR, ITC, and cellular target engagement assays with confidence that the spiro scaffold will adopt the productive binding pose observed in the SHP2 allosteric pocket [3].

Quote Request

Request a Quote for (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.